![molecular formula C11H13N3O3 B5358988 (4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one](/img/structure/B5358988.png)
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one is an organic compound characterized by the presence of a hydrazone functional group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a nitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a pentan-2-one backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one typically involves the condensation reaction between 2-nitrophenylhydrazine and pentan-2-one. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
2-nitrophenylhydrazine+pentan-2-one→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states.
類似化合物との比較
Similar Compounds
(4Z)-4-[(2-aminophenyl)hydrazinylidene]pentan-2-one: Similar structure but with an amino group instead of a nitro group.
(4Z)-4-[(2-chlorophenyl)hydrazinylidene]pentan-2-one: Similar structure but with a chloro group instead of a nitro group.
(4Z)-4-[(2-methylphenyl)hydrazinylidene]pentan-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
特性
IUPAC Name |
(4Z)-4-[(2-nitrophenyl)hydrazinylidene]pentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8(7-9(2)15)12-13-10-5-3-4-6-11(10)14(16)17/h3-6,13H,7H2,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZLFRCURCITKX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1[N+](=O)[O-])CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
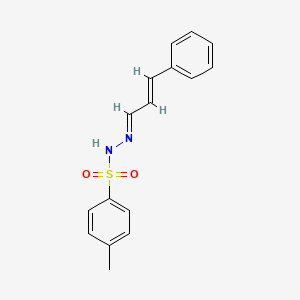
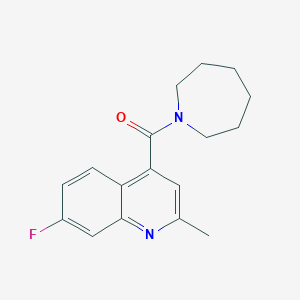
![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)
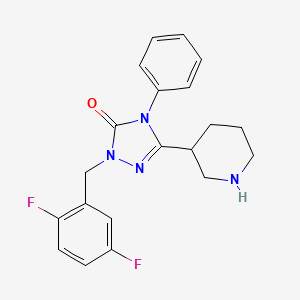
![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)
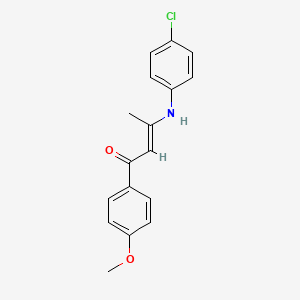
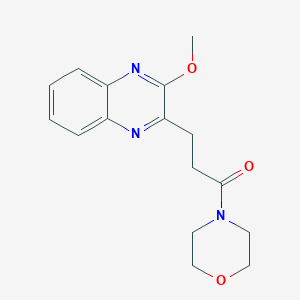
![{5-[6-amino-5-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5358964.png)
![[(Z)-[(E)-8-(2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)-6-methyloct-5-en-2-ylidene]amino]urea](/img/structure/B5358969.png)
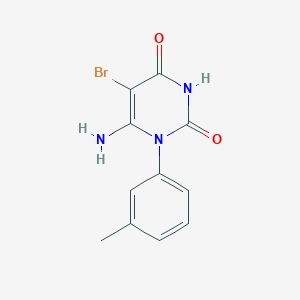
![4-ethyl-5-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5358982.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5358985.png)
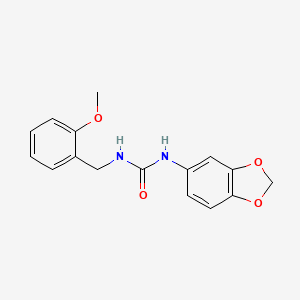
![7-hydroxy-8-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B5359004.png)
